3-Bromo-2-ethylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

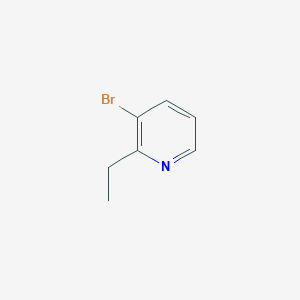

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-ethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-2-7-6(8)4-3-5-9-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBNLBHILOYVPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10708863 | |

| Record name | 3-Bromo-2-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10708863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38749-81-4 | |

| Record name | 3-Bromo-2-ethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38749-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10708863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-2-ethylpyridine chemical properties and structure

An In-depth Technical Guide to 3-Bromo-2-ethylpyridine: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—a bromine atom at the 3-position and an ethyl group at the 2-position of the pyridine ring—provides a versatile scaffold for synthetic chemists. The bromine atom serves as an excellent leaving group for various cross-coupling and nucleophilic substitution reactions, while the ethyl group influences the molecule's steric and electronic properties. This guide offers a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of this compound, tailored for researchers and professionals in drug development and organic synthesis.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational for its application in research and development. This compound is identified by the CAS Number 38749-81-4.[1][2] Its core properties are summarized in the table below. While experimental data for properties such as melting and boiling points are not consistently reported across major databases, its molecular formula and weight are well-established.[2][3]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈BrN | [1][2] |

| Molecular Weight | 186.05 g/mol | [1][2][4] |

| IUPAC Name | This compound | [1] |

| CAS Number | 38749-81-4 | [1][2][4] |

| SMILES | CCC1=C(C=CC=N1)Br | [1] |

| InChI Key | MEBNLBHILOYVPC-UHFFFAOYSA-N | [1][2] |

| Appearance | Not specified (typically a liquid or solid) | |

| Boiling Point | N/A | [2] |

| Melting Point | N/A | [2] |

| Density | N/A | [2] |

Molecular Structure and Spectroscopic Analysis

The structural arrangement of this compound dictates its reactivity and its utility as a synthetic building block.

Caption: Molecular structure of this compound.

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, typically in the range of 7.0-8.5 ppm. The ethyl group would present as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, shifted downfield due to the proximity of the aromatic ring.

-

¹³C NMR: The carbon NMR would display seven distinct signals. The carbon atom bonded to the bromine (C3) would be significantly influenced by the halogen's electronegativity. Aromatic carbons typically appear between 120-150 ppm.

-

IR Spectroscopy: The infrared spectrum would feature characteristic peaks for C-H stretching from the aromatic ring and the alkyl chain (around 2900-3100 cm⁻¹). Aromatic C=C and C=N stretching vibrations would be visible in the 1400-1600 cm⁻¹ region. The C-Br stretching frequency is expected in the lower wavenumber region, typically 500-650 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Synthesis and Experimental Protocols

This compound is not a naturally occurring compound and must be prepared via chemical synthesis. A common strategy for the synthesis of 3-halopyridines involves the electrophilic halogenation of the corresponding pyridine derivative. A representative protocol, adapted from the synthesis of the analogous 3-bromo-2-methylpyridine, is the direct bromination of 2-ethylpyridine.[6]

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol (Representative)

This protocol is based on a well-established method for a similar compound and serves as an authoritative guide for its synthesis.[6]

Objective: To synthesize this compound via electrophilic bromination of 2-ethylpyridine.

Materials:

-

2-Ethylpyridine

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Bromine (Br₂)

-

Concentrated Hydrochloric Acid (HCl)

-

8M Sodium Hydroxide (NaOH) solution

-

Diethyl ether

-

Saturated brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Diethyl ether (as eluents)

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and dropping funnel, carefully add anhydrous aluminum chloride. Heat the vessel to 100°C.

-

Substrate Addition: Slowly add 2-ethylpyridine dropwise to the heated aluminum chloride with continuous stirring.

-

Bromination: Add bromine dropwise to the reaction mixture at 100°C over a period of one hour. The Lewis acid (AlCl₃) polarizes the bromine molecule, making it a more potent electrophile to attack the electron-deficient pyridine ring.

-

Reaction Completion: Continue stirring the mixture at 100°C for an additional 30 minutes after the bromine addition is complete.

-

Quenching and Acidification: After cooling to room temperature, carefully pour the reaction mixture into ice water. Acidify the aqueous solution with concentrated hydrochloric acid.

-

Washing: Wash the acidified aqueous layer with ethyl acetate to remove non-polar impurities.

-

Basification and Extraction: Basify the aqueous layer with an 8M NaOH solution until strongly alkaline. Extract the product from the aqueous layer using diethyl ether (3x).

-

Drying and Concentration: Combine the organic extracts, wash with saturated brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure.

-

Purification: Purify the resulting residue by silica gel column chromatography to yield the final product.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is derived from the reactivity of the bromine substituent on the electron-deficient pyridine ring. This functionality allows it to serve as a versatile intermediate in constructing more complex molecules.[7]

The bromine at the 3-position is an excellent leaving group, making the compound a prime substrate for various metal-catalyzed cross-coupling reactions.[8] These reactions are cornerstones of modern organic synthesis, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds.

Caption: Key synthetic transformations of this compound.

-

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst and a base allows for the synthesis of 3-aryl-2-ethylpyridines, which are common motifs in pharmacologically active compounds.[9]

-

Heck and Sonogashira Couplings: These palladium-catalyzed reactions enable the formation of C-C bonds with alkenes and terminal alkynes, respectively, further diversifying the accessible molecular scaffolds.[10]

-

Buchwald-Hartwig Amination: This reaction provides a powerful method for constructing carbon-nitrogen bonds, allowing for the introduction of various amine functionalities at the 3-position.

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyridine ring facilitates the displacement of the bromide by strong nucleophiles, such as alkoxides or thiolates, to form ethers and thioethers.[8]

Applications in Medicinal Chemistry and Drug Development

Halogenated pyridines like this compound are highly valued intermediates in the synthesis of active pharmaceutical ingredients (APIs).[4][7] They serve as foundational building blocks that allow medicinal chemists to systematically modify a lead compound to optimize its pharmacological properties, such as potency, selectivity, and metabolic stability.

This compound is utilized in the development of therapeutic agents for a range of conditions, including neurological and inflammatory disorders.[4] Its derivatives have been investigated for use as anti-inflammatory agents and anti-cancer compounds.[7] The ability to use this compound to construct complex molecular architectures is critical in the discovery pipelines for new chemical entities.[11][12]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as a hazardous substance.[2]

| Hazard Information | GHS Classification | Precautionary Statements |

| Pictogram | GHS07 (Exclamation Mark) | P261, P305+P351+P338 |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing vapors or dust.[13]

-

Wash hands thoroughly after handling.[14]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[13]

References

- 1. This compound | C7H8BrN | CID 54078214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound [myskinrecipes.com]

- 5. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

Synthesis and discovery of 3-Bromo-2-ethylpyridine

An In-depth Technical Guide to the Synthesis and Discovery of 3-Bromo-2-ethylpyridine

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis of this compound, a key heterocyclic building block. Designed for researchers, scientists, and professionals in drug development, this document elucidates the strategic chemical pathways, underlying mechanisms, and practical laboratory protocols for its preparation. We will focus on a robust and widely applicable synthetic route, grounding our discussion in established chemical principles to ensure both clarity and reproducibility.

Introduction and Strategic Significance

This compound (CAS: 38749-81-4) is a substituted pyridine derivative whose structural features make it a valuable intermediate in organic synthesis.[1][2] The presence of an ethyl group at the 2-position and a bromine atom at the 3-position provides two distinct points for further chemical modification. The bromine atom, in particular, serves as a versatile handle for introducing a wide array of functional groups via cross-coupling reactions, which are fundamental in the construction of complex molecular architectures.

Its utility is most pronounced in the pharmaceutical and agrochemical sectors.[3] The pyridine scaffold is a common motif in bioactive molecules, and the specific substitution pattern of this compound allows for the systematic exploration of chemical space during the lead optimization phase of drug discovery. This guide moves beyond a simple recitation of steps to explain the causality behind the chosen synthetic strategy, emphasizing a logical, field-proven approach.

Overview of Synthetic Pathways

The synthesis of this compound can be approached from several angles. A direct electrophilic bromination of 2-ethylpyridine might seem like the most straightforward route. However, this method often suffers from a lack of regioselectivity, leading to a mixture of brominated isomers that are difficult to separate. The electron-deficient nature of the pyridine ring requires harsh conditions for bromination, which can further complicate the reaction profile.[4]

A more controlled and strategically sound approach involves building the desired substitution pattern through a sequence of reliable and high-yielding reactions. The most effective pathway relies on the famed Sandmeyer reaction , a cornerstone of aromatic chemistry for converting an amino group into a halide via a diazonium salt intermediate.[5][6][7] This method offers excellent regiochemical control, as the position of the bromine atom is predetermined by the location of a precursor amino group.

The overall workflow for this superior synthetic route is visualized below.

Caption: High-level overview of the multi-step synthesis of this compound.

Mechanistic Deep Dive: The Sandmeyer Reaction

The Sandmeyer reaction is the pivotal step in this synthesis, ensuring the precise installation of the bromine atom. It proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5][8] The process begins with the diazotization of an aromatic amine, in this case, 3-amino-2-ethylpyridine.

Diazotization

The amine is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr) at low temperatures (0–5 °C).[9] The low temperature is critical to prevent the premature decomposition of the resulting diazonium salt. The electrophilic nitrosonium ion (NO⁺) attacks the nucleophilic amine, and after a series of proton transfers and the elimination of water, the stable diazonium salt is formed.

Copper-Catalyzed Bromination

The diazonium salt is then introduced to a solution of copper(I) bromide (CuBr). The core of the Sandmeyer reaction is a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[8][10]

This electron transfer generates an aryl radical and releases nitrogen gas, a thermodynamically favorable process that drives the reaction forward. The aryl radical then abstracts a bromine atom from the now copper(II) bromide species, yielding the final product, this compound, and regenerating the copper(I) catalyst.[10]

Caption: Mechanism of the copper(I)-catalyzed Sandmeyer bromination step.

Detailed Experimental Protocol

This section provides a validated, step-by-step methodology for the synthesis of this compound starting from the precursor, 3-amino-2-ethylpyridine.

Materials and Reagents:

-

3-amino-2-ethylpyridine

-

Hydrobromic acid (48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Preparation of the Diazonium Salt Solution:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 3-amino-2-ethylpyridine (1.0 eq) in 48% hydrobromic acid (approx. 4.0 eq) while cooling in an ice-salt bath to maintain an internal temperature of 0–5 °C.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the stirred amine solution. The rate of addition must be carefully controlled to keep the temperature below 5 °C.[11] The formation of the diazonium salt is indicated by a slight color change. Stir the mixture for an additional 20-30 minutes at this temperature.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution or slurry of copper(I) bromide (1.2 eq) in 48% hydrobromic acid (approx. 2.0 eq). Warm the mixture gently if necessary to ensure dissolution, then cool it to 0 °C.

-

Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography to yield pure this compound.[12]

-

Data Summary

The following table summarizes the key parameters for the described synthetic transformation. Yields are representative of typical Sandmeyer reactions and may vary based on scale and experimental conditions.

| Step | Key Transformation | Reagents | Temperature (°C) | Typical Yield |

| 1 | Diazotization | 3-amino-2-ethylpyridine, HBr, NaNO₂ | 0–5 | In-situ |

| 2 | Sandmeyer Reaction | Diazonium salt, CuBr | 0 to 60 | 60–80% |

| 3 | Purification | Silica Gel Chromatography | Room Temp. | >95% Purity |

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a multi-step sequence culminating in a Sandmeyer reaction. This approach provides excellent regiochemical control, avoiding the isomeric mixtures common with direct bromination. By understanding the underlying mechanisms of diazotization and copper-catalyzed radical substitution, researchers can confidently execute this synthesis. The detailed protocol provided herein serves as a robust starting point for laboratory preparation, enabling the production of this valuable intermediate for applications in pharmaceutical and materials science research.

References

- 1. This compound | C7H8BrN | CID 54078214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. This compound [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. byjus.com [byjus.com]

- 9. Diazotisation [organic-chemistry.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Page loading... [wap.guidechem.com]

- 12. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Data for 3-Bromo-2-ethylpyridine: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive analysis of the anticipated spectroscopic data for 3-Bromo-2-ethylpyridine (C₇H₈BrN). In the absence of publicly available experimental spectra for this specific compound, this document leverages empirical data from analogous structures—namely 3-bromopyridine and 2-ethylpyridine—to predict the characteristic signals in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies for data acquisition are detailed, and the rationale behind the predicted spectral features is explained, offering a robust framework for the identification and characterization of this compound in a research and development setting.

Introduction: The Need for Predictive Spectroscopic Analysis

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. As with any novel or sparsely documented compound, unambiguous structural confirmation is paramount for its application in drug development and other scientific endeavors. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of molecular characterization. However, the current body of scientific literature and spectral databases lack accessible, verified experimental data for this compound.

This guide addresses this gap by providing a detailed, predictive analysis of its spectroscopic signature. By dissecting the known effects of a bromine atom at the 3-position and an ethyl group at the 2-position of a pyridine ring, we can construct a reliable, theoretical model of its spectral output. This approach not only serves as a valuable reference for researchers working with this molecule but also illustrates the power of leveraging structure-activity relationships in spectroscopic interpretation.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound forms the basis for all spectroscopic predictions. The interplay between the electron-withdrawing inductive effect of the bromine atom and the electron-donating effect of the ethyl group, coupled with the inherent electronic properties of the pyridine ring, dictates the chemical environment of each atom and bond.

Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts for this compound are based on the additive effects of the bromo and ethyl substituents on the pyridine ring, with 3-bromopyridine and 2-ethylpyridine serving as primary reference compounds.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-30 mg for ¹³C NMR).

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The choice of solvent is critical as it must dissolve the sample without contributing interfering signals in the spectral regions of interest.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

The analysis should be performed on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

-

The instrument is tuned and shimmed to the lock signal of the deuterated solvent to optimize magnetic field homogeneity.

-

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the three aromatic protons on the pyridine ring and the five protons of the ethyl group.

-

Aromatic Region (7.0 - 8.5 ppm): The protons on the pyridine ring (H-4, H-5, and H-6) will be influenced by the positions of the substituents. The H-6 proton, being adjacent to the nitrogen, is expected to be the most deshielded. The H-4 and H-5 protons will exhibit splitting patterns based on their coupling to each other.

-

Aliphatic Region (1.0 - 3.0 ppm): The ethyl group will present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl spin system. The methylene protons are adjacent to the electron-withdrawing pyridine ring and will therefore be downfield relative to the methyl protons.

| Predicted ¹H NMR Data for this compound | |||

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | 8.3 - 8.5 | Doublet of doublets (dd) | ~4.8, ~1.5 |

| H-4 | 7.7 - 7.9 | Doublet of doublets (dd) | ~8.0, ~1.5 |

| H-5 | 7.2 - 7.4 | Doublet of doublets (dd) | ~8.0, ~4.8 |

| -CH₂- (ethyl) | 2.8 - 3.0 | Quartet (q) | ~7.6 |

| -CH₃ (ethyl) | 1.2 - 1.4 | Triplet (t) | ~7.6 |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the ring.

-

Aromatic Region (120 - 160 ppm): The five carbons of the pyridine ring will resonate in this region. C-2 and C-3, being directly attached to the ethyl and bromo groups respectively, will have their chemical shifts significantly affected. The carbon attached to bromine (C-3) is expected to be shielded compared to an unsubstituted carbon due to the "heavy atom effect".

-

Aliphatic Region (10 - 30 ppm): The two carbons of the ethyl group will appear in the upfield region of the spectrum.

| Predicted ¹³C NMR Data for this compound | |

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 158 - 162 |

| C-6 | 148 - 152 |

| C-4 | 138 - 142 |

| C-5 | 123 - 127 |

| C-3 | 120 - 124 |

| -CH₂- (ethyl) | 25 - 29 |

| -CH₃ (ethyl) | 13 - 17 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained neat by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires only a small amount of the sample to be placed on the crystal.

-

Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Predicted IR Spectrum

The IR spectrum of this compound will be characterized by vibrations corresponding to the aromatic pyridine ring and the aliphatic ethyl group.

| Predicted IR Absorption Bands for this compound | ||

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C and C=N ring stretch | 1400 - 1600 | Strong, multiple bands |

| C-H bend (aliphatic) | 1370 - 1470 | Medium |

| C-Br stretch | 500 - 600 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for small, relatively volatile molecules. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is expected to show a characteristic molecular ion peak and several key fragment ions.

-

Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two molecular ion peaks of almost equal intensity at m/z values corresponding to the molecular weight with each isotope. The nominal molecular weight is approximately 186 g/mol .

-

Fragmentation: The most likely initial fragmentation is the loss of a methyl radical (•CH₃) from the ethyl group, which is a common fragmentation pathway for alkyl-substituted aromatic compounds.

Figure 2: Predicted major fragmentation pathways for this compound.

| Predicted Key Fragments in the Mass Spectrum | |

| m/z | Identity |

| 185/187 | Molecular ion [M]⁺˙ |

| 170/172 | [M - CH₃]⁺ |

| 157/159 | [M - C₂H₄]⁺˙ (from McLafferty rearrangement) |

| 78 | Pyridine fragment |

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By analyzing the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can gain a strong understanding of the key spectral features to look for when identifying this compound. While these predictions are based on sound chemical principles and data from analogous compounds, experimental verification remains the gold standard. This document should, therefore, be used as a tool to aid in, but not replace, empirical data acquisition and interpretation.

An In-depth Technical Guide to 3-Bromo-2-ethylpyridine: Properties, Synthesis, and Reactivity

This guide provides an in-depth analysis of 3-Bromo-2-ethylpyridine, a key heterocyclic building block for professionals in chemical research and drug development. We will move beyond simple data recitation to explore the causal relationships behind its properties and reactivity, offering field-proven insights into its application.

Strategic Importance and Molecular Overview

This compound (CAS No. 38749-81-4) is a substituted pyridine derivative whose synthetic value is anchored in the strategic placement of its functional groups.[1][2] The pyridine core is a prevalent motif in pharmaceuticals and agrochemicals, and this molecule offers three key points for synthetic diversification: the reactive carbon-bromine bond, the pyridine nitrogen, and the alkyl side chain. Its primary utility lies in its function as a versatile electrophilic partner in a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.

Caption: Chemical structure of this compound.

Physicochemical Characteristics

The reliable characterization of a reagent is the foundation of reproducible science. While some experimental physical properties of this compound are not widely reported in peer-reviewed literature, a combination of data from commercial suppliers and computational models provides a working profile.

| Property | Value | Source(s) |

| CAS Number | 38749-81-4 | [1][2][3] |

| Molecular Formula | C₇H₈BrN | [1][2][4] |

| Molecular Weight | 186.05 g/mol | [1][3] |

| Appearance | Data not consistently reported; typically a liquid. | |

| Boiling Point | Data not available in cited literature. | [3][5][6] |

| Density | Data not available in cited literature. | [3][5][6] |

| Purity | Typically >98% (HPLC) | [4][7] |

| Computed XLogP3-AA | 2.4 | [1] |

| Computed H-Bond Acceptor Count | 1 (the pyridine nitrogen) | [1] |

Note: The absence of experimentally verified boiling point and density data underscores the need for careful handling and characterization upon receipt of this material.

Representative Synthetic Protocol

While various proprietary methods exist for the synthesis of substituted pyridines, a common and logical approach for the preparation of this compound involves the direct electrophilic bromination of 2-ethylpyridine. The pyridine ring is electron-deficient and generally requires forcing conditions for electrophilic substitution; however, the directing effects of the alkyl group and choice of brominating agent can achieve the desired regioselectivity.

References

- 1. This compound | C7H8BrN | CID 54078214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 38749-81-4 CAS Manufactory [m.chemicalbook.com]

- 3. americanelements.com [americanelements.com]

- 4. cyclicpharma.com [cyclicpharma.com]

- 5. aaronchem.com [aaronchem.com]

- 6. americanelements.com [americanelements.com]

- 7. file.leyan.com [file.leyan.com]

An In-depth Technical Guide to 3-Bromo-2-ethylpyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-ethylpyridine is a halogenated pyridine derivative that has garnered significant interest as a versatile building block in organic synthesis. Its unique structural arrangement, featuring a bromine atom at the 3-position and an ethyl group at the 2-position of the pyridine ring, offers strategic points for functionalization. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The electron-deficient nature of the pyridine ring, coupled with the presence of a good leaving group (bromine), renders this compound an excellent substrate for a variety of cross-coupling reactions. This guide provides a comprehensive overview of its synthesis, key chemical properties, and its application in the development of novel therapeutic agents.

Core Molecular Information

A clear understanding of the fundamental properties of this compound is essential for its effective utilization in research and development.

| Property | Value | Source(s) |

| CAS Number | 38749-81-4 | [1] |

| Molecular Formula | C₇H₈BrN | [1] |

| Molecular Weight | 186.05 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CCC1=NC=CC=C1Br | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is primarily achieved through the bromination of 2-ethylpyridine. The regioselectivity of this electrophilic aromatic substitution is directed by the pyridine nitrogen, which deactivates the ring, and the activating effect of the ethyl group.

A common synthetic approach involves the reaction of 2-ethylpyridine with a brominating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the pyridine nitrogen, further deactivating the ring towards electrophilic attack but also influencing the position of substitution.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Bromination of 2-Ethylpyridine (Representative)

-

To a reaction vessel containing aluminum chloride, slowly add 2-ethylpyridine while stirring.

-

Heat the mixture to the desired reaction temperature (e.g., 100 °C).

-

Add bromine dropwise to the reaction mixture over a period of time.

-

Continue stirring for a specified duration to ensure complete reaction.

-

After cooling, the reaction mixture is carefully quenched with ice water and acidified.

-

The aqueous layer is washed with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities.

-

The aqueous layer is then basified with a strong base (e.g., NaOH solution).

-

The product is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield pure this compound.

Physicochemical and Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are crucial for its application in synthesis. The following are expected analytical data based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a triplet and a quartet for the ethyl group. The aromatic region should display signals corresponding to the three protons on the pyridine ring, with their chemical shifts and coupling patterns being indicative of their positions relative to the nitrogen and bromine atoms. For the similar compound, 5-Ethyl-2-methyl pyridine, the ethyl group protons appear as a quartet at ~2.58 ppm and a triplet at ~1.21 ppm[3].

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen and bromine atoms. For 5-Ethyl-2-methyl pyridine, the ethyl group carbons appear at ~25.8 and ~15.6 ppm[3].

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic peaks for C-H stretching of the aromatic ring and the ethyl group, as well as C=N and C=C stretching vibrations of the pyridine ring. The C-Br stretching frequency is also expected to be present in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The fragmentation pattern will likely involve the loss of the ethyl group and other fragments from the pyridine ring.

Applications in Drug Development: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of this compound in drug development is its use as a substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules[4][5].

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Representative)

The following is a representative protocol for the Suzuki-Miyaura coupling of a bromopyridine derivative[4][6]:

-

In a reaction vessel, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

-

Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (e.g., 3 mol%).

-

Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Seal the vessel and heat the reaction mixture to a specified temperature (e.g., 100 °C) with vigorous stirring for a designated time (e.g., 12 hours).

-

Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by diluting the mixture with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired 3-phenyl-2-ethylpyridine.

This powerful synthetic transformation allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position of the pyridine ring, providing access to a diverse library of compounds for biological screening. This compound is utilized in the development of potential therapeutic agents for conditions such as neurological and inflammatory disorders[7].

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and drug discovery. Its well-defined synthesis and reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an invaluable tool for the construction of complex molecular architectures. A thorough understanding of its properties and reaction protocols, as outlined in this guide, is crucial for researchers and scientists aiming to leverage this versatile building block in the development of novel and effective pharmaceuticals.

References

- 1. This compound | C7H8BrN | CID 54078214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Core Concepts: The Strategic Value of 3-Bromo-2-ethylpyridine

An In-depth Technical Guide to the Synthesis, Reactivity, and Application of 3-Bromo-2-ethylpyridine for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the use of this compound. It aims to provide not just procedural details but also a deep understanding of the underlying chemical principles that govern the utility of this versatile synthetic building block. By elucidating the causality behind experimental choices, this document will empower researchers to innovate and optimize their synthetic strategies.

This compound (CAS 38749-81-4) is a halogenated pyridine derivative with significant utility in organic synthesis.[1][2] Its molecular structure, featuring a bromine atom at the 3-position and an ethyl group at the 2-position of the pyridine ring, offers a unique combination of reactive sites.[3] This architecture is pivotal for its application as an intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The electron-deficient nature of the pyridine ring, further influenced by the halogen substituent, makes the molecule susceptible to a variety of chemical transformations.[4]

The bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[5][6] The ethyl group, while seemingly simple, provides steric and electronic modulation of the pyridine core, influencing the regioselectivity and kinetics of reactions. This strategic combination of functional groups allows for the precise and controlled introduction of the 2-ethylpyridyl moiety into larger, more complex molecular scaffolds, which is often a key feature in biologically active compounds.[7]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₈BrN |

| Molecular Weight | 186.05 g/mol |

| CAS Number | 38749-81-4 |

| Appearance | Colorless oil (typical) |

| Boiling Point | Not specified, but expected to be higher than related compounds |

| SMILES | CCC1=C(C=CC=N1)Br |

Synthesis of this compound: A Practical Protocol

The synthesis of this compound is most commonly achieved through the direct bromination of 2-ethylpyridine. The key to a successful synthesis is controlling the regioselectivity to favor bromination at the 3-position while minimizing the formation of other isomers and poly-brominated byproducts.

Electrophilic Bromination of 2-Ethylpyridine

A common method for the synthesis of related compounds like 3-bromo-2-methylpyridine involves the reaction of 2-methylpyridine with bromine in the presence of a Lewis acid such as aluminum chloride at elevated temperatures.[5][8] This approach can be adapted for the synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas trap to neutralize evolving HBr. Aluminum chloride (e.g., 200 g for a 46.6 g scale of starting material) is placed in the flask.[8]

-

Addition of Starting Material: 2-Ethylpyridine is added dropwise to the aluminum chloride with stirring. The mixture is then heated to 100 °C.[8]

-

Bromination: Bromine (e.g., 40.0 g for the scale mentioned above) is added dropwise to the heated mixture over a period of one hour.[8] The reaction is highly exothermic and care must be taken to control the rate of addition.

-

Reaction Completion and Quenching: After the addition is complete, the mixture is stirred for an additional 30 minutes at 100 °C.[8] After cooling, the reaction mixture is carefully poured into ice water.

-

Work-up and Purification: The aqueous solution is acidified with concentrated hydrochloric acid.[8] It is then washed with an organic solvent like ethyl acetate to remove non-basic impurities. The aqueous layer is then basified with a strong base (e.g., 8 M NaOH) and extracted with diethyl ether.[8] The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography or vacuum distillation to yield pure this compound.[8]

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst: The use of aluminum chloride activates the pyridine ring towards electrophilic substitution and helps to direct the incoming electrophile.

-

Temperature Control: Elevated temperature is necessary to overcome the activation energy for the bromination of the deactivated pyridine ring.

-

Acidic Work-up: The initial acidification ensures that the desired product remains in the aqueous layer as its protonated form, allowing for the removal of non-polar impurities.

-

Basic Extraction: Subsequent basification deprotonates the pyridinium salt, rendering it soluble in organic solvents for extraction.

Core Reactivity: A Hub for Molecular Diversification

The synthetic utility of this compound is largely defined by its participation in palladium-catalyzed cross-coupling reactions. These reactions provide powerful and versatile methods for constructing complex molecular architectures.[4]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various organoboron compounds, leading to the synthesis of biaryl and heteroaryl structures.[9][10]

Workflow for Suzuki-Miyaura Coupling:

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Adaptable Protocol for Suzuki-Miyaura Coupling:

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines, such as 3-bromo-2-methylpyridine.[9]

-

Setup: To an oven-dried Schlenk flask, add this compound, the desired arylboronic acid (1.1-1.5 equivalents), and a base such as K₃PO₄ (2 equivalents).[9][10]

-

Inerting: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[9]

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.[9][10]

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and proceed with an aqueous workup and purification by column chromatography.[9]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of N-aryl and N-heteroaryl amines. This is particularly relevant in medicinal chemistry where the aniline moiety is a common pharmacophore.

Logical Relationship of Key Synthetic Transformations:

Caption: Key cross-coupling reactions of this compound.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block for the synthesis of biologically active compounds.[1] Its derivatives are explored as potential therapeutic agents for neurological and inflammatory conditions.[1] In agrochemical research, it is used in the development of novel pesticides and herbicides.[1] The ability to generate diverse libraries of compounds through the cross-coupling reactions described above makes it a powerful tool in lead discovery and optimization.[11]

Hypothetical Signaling Pathway in Drug Discovery:

Many modern therapeutics, particularly in oncology, function by inhibiting specific signaling pathways that are dysregulated in cancer cells.[6] A compound derived from this compound could be designed to inhibit a key kinase in such a pathway.

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway by a drug candidate.

Future Research Directions and Opportunities

The full synthetic potential of this compound remains an active area of research. Future investigations could focus on:

-

C-H Activation: Developing methods for the selective functionalization of the ethyl group to introduce additional diversity.

-

Photoredox Catalysis: Utilizing light-driven reactions to access novel transformations and chemical space.

-

Flow Chemistry: Implementing continuous-flow processes for the synthesis and derivatization of this compound to enhance safety, scalability, and efficiency.

-

Novel Coupling Partners: Exploring reductive cross-coupling reactions with a broader range of alkyl halides to directly install alkyl chains.[12]

By leveraging the foundational knowledge and detailed protocols within this guide, researchers are well-equipped to harness the power of this compound in their pursuit of scientific innovation.

References

- 1. This compound [myskinrecipes.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound | C7H8BrN | CID 54078214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

Solubility of 3-Bromo-2-ethylpyridine in common organic solvents

An In-depth Technical Guide to the Solubility of 3-Bromo-2-ethylpyridine in Common Organic Solvents

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Given the limited availability of published quantitative solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility, provides detailed experimental protocols for both qualitative and quantitative determination, and offers insights into predicting its behavior in various common organic solvents. This approach is designed to empower researchers to generate reliable solubility data in their own laboratory settings.

Introduction to this compound and its Solubility

This compound is a substituted pyridine derivative with applications as a building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1] Understanding its solubility is a critical first step in reaction design, purification, formulation, and biological screening. Solubility dictates the choice of solvent for a chemical reaction to ensure optimal yield and reaction kinetics, influences the selection of solvent systems for chromatography and crystallization, and is a key determinant of a compound's behavior in biological assays.

This guide will delve into the physicochemical properties of this compound that govern its solubility, provide a theoretical framework for predicting its solubility, and present robust methodologies for its experimental determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physical and chemical properties. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where substances with similar polarities and intermolecular forces tend to be miscible.[2]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈BrN | [3] |

| Molecular Weight | 186.05 g/mol | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 1 (the nitrogen atom) | [3] |

| Topological Polar Surface Area | 12.9 Ų | [3] |

The structure of this compound, featuring a pyridine ring, a bromo substituent, and an ethyl group, results in a molecule of moderate polarity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can enhance solubility in protic solvents.[3][4] However, the presence of the nonpolar ethyl group and the hydrophobic bromine atom will contribute to its solubility in less polar organic solvents. The overall solubility will be a balance of these competing factors.

Theoretical Solubility Profile

Based on its structure, we can predict the solubility of this compound in different classes of organic solvents.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): The pyridine nitrogen can form hydrogen bonds with these solvents.[4] However, the overall molecule is relatively large and contains hydrophobic regions (the ethyl group and bromine atom), which will limit its solubility in highly polar solvents like water. It is expected to be sparingly soluble in water but should show moderate to good solubility in alcohols like methanol and ethanol.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents cannot donate hydrogen bonds but are polar. This compound is expected to be highly soluble in these solvents due to favorable dipole-dipole interactions. A related compound, 3-Bromo-2-methylpyridine, is noted to be soluble in DMSO.[5][6]

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): The presence of the ethyl group and the overall molecular structure will allow for some van der Waals interactions with nonpolar solvents. Therefore, it is likely to have some solubility in these solvents, particularly those with some moderate polarity like diethyl ether. Pyridine itself is miscible with a broad range of solvents, including hexane and water.[7]

Caption: Predicted solubility of this compound.

Experimental Determination of Solubility

Qualitative Solubility Testing

A preliminary assessment of solubility can be performed using simple test tube experiments.[8][9][10] This will help in classifying the compound's solubility and in selecting solvents for further quantitative analysis.

Protocol for Qualitative Solubility Assessment:

-

Preparation: Add approximately 25 mg of this compound to a small test tube.

-

Solvent Addition: Add 0.75 mL of the chosen solvent in three portions of 0.25 mL each.

-

Mixing: After each addition, vigorously shake the test tube for 60 seconds.[9]

-

Observation: Observe if the solid dissolves completely. If it does, the compound is considered soluble in that solvent under these conditions. If some solid remains, it is sparingly soluble or insoluble.[9]

-

Testing Hierarchy: A systematic approach is to test solubility in a sequence of solvents, such as water, followed by 5% HCl, 5% NaOH, and then various organic solvents.[8][11]

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Protocol for Quantitative Solubility Determination:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker bath or a rotating wheel can be used for this purpose.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifugation at the same temperature can be used to accelerate this process.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.

-

Analysis: Analyze the concentration of this compound in the filtered supernatant using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Quantification: Determine the concentration of the solute by comparing the analytical response to a calibration curve prepared with known concentrations of this compound in the same solvent.

-

Reporting: Express the solubility as g/100 mL or mol/L at the specified temperature.

Caption: Workflow for quantitative solubility determination.

Data Presentation

The experimentally determined solubility data should be recorded in a structured format for easy comparison and reference.

Table 2: Experimentally Determined Solubility of this compound at [Specify Temperature]

| Solvent | Solvent Class | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Water | Polar Protic | |||

| Methanol | Polar Protic | |||

| Ethanol | Polar Protic | |||

| Acetone | Polar Aprotic | |||

| Acetonitrile | Polar Aprotic | |||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | |||

| Dichloromethane | Halogenated | |||

| Toluene | Aromatic Hydrocarbon | |||

| Hexane | Nonpolar | |||

| Diethyl Ether | Ether |

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from similar compounds like 3-Bromo-2-methylpyridine and 3-Bromopyridine can provide guidance on safe handling practices.[12][13][14][15]

-

General Precautions: Handle in a well-ventilated area, preferably in a fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16] Avoid breathing vapors or dust.[15]

-

Hazards: Substituted bromopyridines are often classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[14][15]

-

First Aid:

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[12][13]

Always consult the specific SDS provided by the supplier before handling any chemical.

References

- 1. This compound [myskinrecipes.com]

- 2. youtube.com [youtube.com]

- 3. This compound | C7H8BrN | CID 54078214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pyridine [chemeurope.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. scribd.com [scribd.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. 3-Bromo-2-methylpyridine | C6H6BrN | CID 1201003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Thermochemical Properties of 3-Bromo-2-ethylpyridine

Introduction: The Critical Role of Thermochemical Data in Drug Development

In the landscape of pharmaceutical research and development, a comprehensive understanding of the physicochemical properties of novel chemical entities is paramount. For heterocyclic compounds such as 3-Bromo-2-ethylpyridine, which serve as crucial building blocks in the synthesis of potential therapeutic agents, their thermochemical data are not merely academic curiosities.[1] These data, encompassing properties like enthalpy of formation, heat capacity, and entropy, are fundamental to ensuring process safety, optimizing reaction conditions, and predicting the stability of drug candidates. This guide provides a detailed overview of the experimental and computational methodologies for determining the thermochemical profile of this compound, offering insights for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈BrN | [2] |

| Molecular Weight | 186.05 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 38749-81-4 | [2] |

Part 1: Experimental Determination of Thermochemical Data

The acquisition of precise thermochemical data is rooted in meticulous experimental work. The following section details the primary experimental techniques that would be employed to characterize this compound.

Combustion Calorimetry: The Gold Standard for Enthalpy of Formation

The standard molar enthalpy of formation (ΔfH°m) in the condensed phase is most accurately determined using combustion calorimetry. For halogen-containing compounds like this compound, a rotating bomb calorimeter is the instrument of choice to ensure complete combustion and to facilitate the analysis of the final products.[3]

-

Sample Preparation: A highly purified sample of this compound is essential. Purification is typically achieved through distillation or chromatography, with purity assessed by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Pelletization and Encapsulation: A known mass of the liquid sample is encapsulated in a polyethylene ampoule.

-

Combustion: The ampoule is placed in a platinum crucible within the calorimetric bomb, which is then pressurized with pure oxygen. The combustion is initiated by passing an electric current through a fuse wire.

-

Product Analysis: The amount of substance that has reacted is determined from the total mass of carbon dioxide produced. The final aqueous solution in the bomb is analyzed for hydrobromic acid.

-

Calculation: The standard molar energy of combustion (ΔcH°m) is calculated from the corrected temperature rise of the calorimeter. The standard molar enthalpy of formation is then derived using Hess's law.

The causal logic behind using a rotating bomb is to ensure that the combustion products, particularly the hydrobromic acid, form a homogeneous solution, which is crucial for accurate final state correction.

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Vapor Pressure Measurements: Gateway to Enthalpy of Vaporization

The standard molar enthalpy of vaporization (ΔvapH°m) is a critical parameter for converting condensed phase thermochemical data to the gaseous phase, which is often more useful for theoretical comparisons. This can be determined by measuring the vapor pressure of the substance as a function of temperature.

The Knudsen effusion method with mass spectrometric control of the vapor composition is a suitable technique for compounds with low volatility.[4]

-

Effusion Cell: A small amount of the sample is placed in a Knudsen effusion cell, which has a small orifice.

-

High Vacuum: The cell is placed in a high-vacuum chamber and heated to a specific temperature.

-

Vapor Effusion: The molecules of the vapor effuse through the orifice, and the rate of mass loss is measured.

-

Mass Spectrometry: A mass spectrometer is used to identify the species in the effusing vapor beam, ensuring no decomposition is occurring.

-

Clausius-Clapeyron Equation: The enthalpy of sublimation (or vaporization) is determined from the slope of the plot of the natural logarithm of the ion current multiplied by temperature versus the inverse of the temperature, based on the Clausius-Clapeyron equation.[4]

Caption: Workflow for determining the enthalpy of vaporization.

Differential Scanning Calorimetry (DSC) and Adiabatic Calorimetry: Measuring Heat Capacity and Phase Transitions

Heat capacity (Cp) is a measure of the amount of heat required to raise the temperature of a substance by a certain amount. It is crucial for calculating changes in enthalpy and entropy with temperature.

-

Adiabatic Calorimetry: This technique is used to obtain highly accurate heat capacity data over a wide range of temperatures. The sample is heated in a series of steps in a carefully controlled adiabatic environment.

-

Differential Scanning Calorimetry (DSC): DSC is a more common technique for measuring heat capacity and observing phase transitions.[5][6] A sample and a reference are heated at a constant rate, and the difference in heat flow to the sample and reference is measured. This allows for the determination of heat capacity and the enthalpy of any phase transitions (e.g., melting, boiling).

Part 2: Computational Thermochemistry

In the absence of experimental data, computational methods provide a powerful tool for estimating thermochemical properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used for this purpose.

Computational Protocol:

-

Geometry Optimization: The first step is to find the lowest energy structure of the this compound molecule. This is typically done using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*).

-

Frequency Calculation: A frequency calculation is then performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

-

Single-Point Energy Calculation: For higher accuracy, a single-point energy calculation is often performed on the optimized geometry using a larger basis set.

-

Calculation of Thermochemical Properties: The standard enthalpy of formation, entropy, and heat capacity can then be calculated using the computed electronic energy and the statistical mechanics contributions from translational, rotational, and vibrational motions.

Caption: Workflow for computational determination of thermochemical data.

Part 3: Estimated Thermochemical Data for this compound

While direct experimental data is lacking, we can provide an estimate for the standard molar enthalpy of formation in the gaseous state (ΔfH°m(g)) at 298.15 K using a group additivity scheme. This method relies on the principle that the thermochemical properties of a molecule can be approximated by the sum of the contributions of its constituent groups.

A study on the thermochemistry of substituted pyridines provides enthalpic increments for various substituents.[3] For the bromination of pyridine at the meta position (position 3), the increment is given as (26.7 ± 2.2) kJ/mol.[3] To estimate the enthalpy of formation of this compound, we can start with the experimental enthalpy of formation of 2-ethylpyridine and add the increment for the bromine substitution.

| Compound/Group | Enthalpy of Formation (g, 298.15 K) / Increment | Source |

| Pyridine | 140.4 ± 0.8 kJ/mol | [7][8][9] |

| 3-Bromopyridine | Not directly available, but can be estimated | [10] |

| Increment for Bromination at meta-position | 26.7 ± 2.2 kJ/mol | [3] |

| Estimated ΔfH°m(g) for 3-Bromopyridine | ~167.1 kJ/mol | Calculated |

| Estimated ΔfH°m(g) for this compound | Further estimation required |

Note: A precise experimental value for the enthalpy of formation of 2-ethylpyridine is not readily found in the searched literature, preventing a direct calculation for this compound. However, the principle of applying the group additivity increment remains valid once a reliable value for the parent substituted pyridine is obtained.

Conclusion

The thermochemical data for this compound are essential for its safe and efficient use in research and drug development. This guide has outlined the standard experimental and computational methodologies for determining its key thermochemical properties. While direct experimental values are not yet published, the methods described herein provide a clear pathway for their acquisition. The use of estimation techniques like group additivity can offer valuable preliminary data, but for critical applications, experimental determination remains the benchmark for accuracy and reliability.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C7H8BrN | CID 54078214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Sublimation Enthalpies of Substituted Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Evolution Leading to the Thermosalient Phase Transition of Oxitropium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyridine [webbook.nist.gov]

- 8. Pyridine [webbook.nist.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pyridine, 3-bromo- [webbook.nist.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 3-Bromo-2-ethylpyridine

Introduction: The Strategic Importance of 2,3-Substituted Pyridines

In the landscape of modern medicinal chemistry and materials science, pyridine scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and functional materials. Among these, 2,3-disubstituted pyridines are particularly valuable building blocks. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of synthetic organic chemistry, enabling the efficient formation of carbon-carbon bonds. This guide provides a detailed exploration of the Suzuki coupling protocols for 3-Bromo-2-ethylpyridine, a sterically hindered yet valuable substrate for the synthesis of novel molecular entities.

The primary challenge in the Suzuki coupling of this compound lies in the steric hindrance imposed by the ethyl group at the 2-position, which can significantly impact the kinetics of the catalytic cycle.[1] Furthermore, the pyridine nitrogen itself can coordinate with the palladium catalyst, potentially leading to catalyst inhibition and reduced yields.[2] This application note will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key parameters, detailed experimental protocols, and troubleshooting strategies to successfully employ this compound in Suzuki coupling reactions.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves the reaction of an organohalide with an organoboron compound in the presence of a base.[3][4] The catalytic cycle, illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step of the reaction.[4]

-

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid or its ester.[4][6]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.[3]

Key Reaction Parameters for Success

The success of the Suzuki coupling of this compound is highly dependent on the careful selection of the catalyst system, base, and solvent.

Catalyst and Ligand Selection

The choice of palladium catalyst and its associated ligand is critical for overcoming the steric hindrance of the 2-ethyl group. While traditional catalysts like Pd(PPh₃)₄ can be effective, more sterically demanding and electron-rich phosphine ligands often provide superior results.

| Catalyst System | Ligand | Key Advantages | Typical Loading (mol%) |

| Pd(PPh₃)₄ | Triphenylphosphine | Readily available and widely used.[2][7] | 3 - 5 |

| Pd₂(dba)₃ / SPhos | SPhos | Highly active for sterically hindered substrates.[2] | 1.5 (Pd), 3.6 (Ligand) |

| PdCl₂(dppf) | dppf | Effective for a broad range of substrates.[1] | 3 |

| Pd(OAc)₂ / P(t-Bu)₃ | Tri(tert-butyl)phosphine | Electron-rich and bulky, good for challenging couplings.[6] | 1-2 (Pd), 2-4 (Ligand) |

The Role of the Base

The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly influence the reaction rate and yield.

-

Potassium Carbonate (K₂CO₃): A commonly used and effective base, often in aqueous solution.[1]

-

Potassium Phosphate (K₃PO₄): A stronger base that can be particularly effective for less reactive boronic acids.[2][7]

-

Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, often used for difficult couplings.

-

Sodium Carbonate (Na₂CO₃): A milder base, suitable for substrates with base-sensitive functional groups.[8]

Solvent Systems

The choice of solvent is critical for ensuring the solubility of all reaction components and for facilitating the catalytic cycle. Aprotic polar solvents, often in combination with water, are typically employed.

-

1,4-Dioxane/Water: A widely used and effective solvent system for Suzuki couplings.[1][2]

-

Toluene/Water: Another common biphasic system that can be effective.[9]

-

Acetonitrile/Water: Can be a good alternative for certain substrates.[10]

-

Ethanol/Water: A greener solvent option that has shown good results in some cases.[11]

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization may be required depending on the specific boronic acid used.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a good starting point for a wide range of arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Pd(PPh₃)₄ (5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-